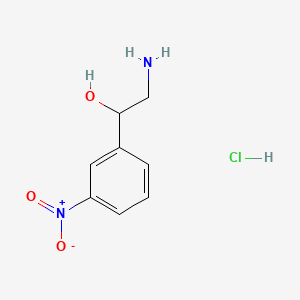
3-(2-Cyanophenyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Cyanophenol” has a molecular formula of C7H5NO and a molecular weight of 119.12 g/mol . Another related compound, “L-2-Cyanophenylalanine”, has a molecular formula of C10H10N2O2 .
Synthesis Analysis
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .Molecular Structure Analysis
The molecular structure of “3-Cyanophenol” was determined by single crystal X-ray diffraction study .Chemical Reactions Analysis
A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical and Chemical Properties Analysis
The compound “3-Cyanophenol” has a molecular weight of 119.12 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 1, and Hydrogen Bond Acceptor Count of 2 .Scientific Research Applications
Novel Crystalline Forms of Benzamides
Research on novel crystalline forms of benzamides, such as 3,5-dibromo derivatives, shows their potential in treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression. These findings hint at the versatility of benzamide compounds in therapeutic applications (P. Norman, 2008).
Synthesis Techniques
Studies on the synthesis of benzamide derivatives, including DEET, using modern, microscale reactions demonstrate the ongoing evolution of synthetic methods in organic chemistry. These methods emphasize operational simplicity and the importance of understanding carbonyl reactivity, potentially applicable to synthesizing a wide array of benzamide compounds (Jonathan M. Withey & Andrea Bajic, 2015).
Metal-Catalyzed Reactions
The exploration of benzamide compounds in metal-catalyzed C–H bond functionalization reactions underscores their utility in complex chemical transformations. These studies suggest a broader applicability of benzamide derivatives in facilitating novel chemical syntheses and modifications (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).
Ruthenium Complexes
Research into ruthenium complexes of carboxylic amides highlights the development of bidentate P,N- and P,O-chelate ligands. This work contributes to our understanding of coordination chemistry and the potential of benzamide derivatives in creating complex inorganic structures for various applications (R. Gericke & J. Wagler, 2016).
Antibacterial Agents
The discovery of benzamide derivatives as selective anti-Helicobacter pylori agents exemplifies the potential of these compounds in developing new antibacterial drugs. These findings highlight the specificity and efficacy of benzamide derivatives against particular bacterial targets, opening avenues for further pharmacological exploration (R. Ando, M. Kawamura, & N. Chiba, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-cyanophenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-17-15(18)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLOTVGJRDAHFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742872 |
Source


|
| Record name | 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-05-4 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid](/img/no-structure.png)


![N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride](/img/structure/B594796.png)




![N-(1-{[1-(Methylamino)-2-propanyl]amino}-2-propanyl)acetamide](/img/structure/B594804.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B594805.png)



